B1579549 N-α-Boc-N-δ-allyloxycarbonyl-D-ornithine

N-α-Boc-N-δ-allyloxycarbonyl-D-ornithine

Cat. No.: B1579549
M. Wt: 316.4
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-Boc-N-δ-allyloxycarbonyl-D-ornithine is a useful research compound. Molecular weight is 316.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

316.4

Origin of Product

United States

Significance of Protected Amino Acids in Complex Molecule Synthesis

The synthesis of complex molecules, especially peptides, relies heavily on the use of protecting groups. jocpr.com Amino acids, the fundamental units of peptides, contain multiple reactive sites, including an amino group (N-terminus), a carboxylic acid group (C-terminus), and, in many cases, a reactive side chain. thermofisher.combiosynth.com Without protection, attempts to form a peptide bond between two amino acids would result in a chaotic mixture of products, including unwanted polymerizations and side reactions. thermofisher.comnih.gov

Protecting groups are essentially temporary masks for these reactive functionalities, ensuring that reactions occur only at the desired location. jocpr.com This strategy is indispensable for controlling the sequence and structure of a growing peptide chain. nih.gov In a typical process like solid-phase peptide synthesis (SPPS), an amino acid with its N-terminus protected is coupled to the C-terminus of the growing peptide chain, which is anchored to a solid support. particlepeptides.com After the coupling reaction, the N-terminal protecting group is removed (deprotection) to reveal a new free amino group, ready for the next coupling cycle. thermofisher.comparticlepeptides.com

Contextualization of D Ornithine Derivatives in Contemporary Organic Chemistry

Ornithine is a non-proteinogenic amino acid, meaning it is not encoded by DNA and is not incorporated into proteins during standard ribosomal translation. wikipedia.org It plays a key biological role as an intermediate in the urea (B33335) cycle. wikipedia.orgnih.gov Structurally, ornithine is a 2,5-diaminopentanoic acid, featuring an alpha-amino group at position 2 and a second amino group on its side chain at position 5 (the δ-carbon). nih.gov

While L-ornithine is the naturally occurring enantiomer, the D-enantiomer and its derivatives are of significant interest in medicinal chemistry and organic synthesis. biosynsis.com The incorporation of non-natural D-amino acids into peptide chains can confer valuable properties, such as increased resistance to enzymatic degradation by proteases, leading to longer biological half-lives. Furthermore, D-amino acid derivatives are used to synthesize complex natural products and to create peptidomimetics with unique structural and functional characteristics. Ornithine derivatives, in particular, are precursors for a variety of important molecules and are used in the synthesis of compounds with applications in biochemistry and pharmacology. biosynsis.comebi.ac.uk The synthesis of analogs of antitumor agents, for instance, has utilized N-α-protected L-ornithine as a starting material. researchgate.net

The Orthogonal Protecting Group Strategy: Boc and Allyloxycarbonyl for Multifunctional Substrates

Approaches to N-α-Protection with tert-Butyloxycarbonyl (Boc)

The introduction of the Boc group is a fundamental step in the synthesis of this compound. The Boc group serves as a temporary shield for the α-amino group, preventing its participation in undesired reactions during subsequent synthetic transformations. wikipedia.org

Direct Acylation of the α-Amino Group with Boc Anhydride (B1165640)

The most common and direct method for the introduction of the Boc protecting group onto the α-amino group of D-ornithine involves acylation with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride ((Boc)₂O). wikipedia.orgnumberanalytics.com This reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amino group, thereby facilitating its nucleophilic attack on one of the carbonyl carbons of the Boc anhydride. numberanalytics.com The choice of base and solvent system is critical for achieving high yields and selectivity.

The general mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the Boc anhydride. This is followed by the departure of a tert-butoxide group, which subsequently decomposes to isobutylene and carbon dioxide, driving the reaction forward.

Optimized Reaction Conditions for Selective Boc Introduction

Achieving selective N-α-protection in the presence of the δ-amino group of ornithine requires careful optimization of reaction conditions. The inherent difference in basicity and steric hindrance between the α- and δ-amino groups can be exploited to favor the acylation at the α-position.

Several factors influence the selectivity and efficiency of the Boc protection:

Base Selection: The choice of base is crucial. Mild bases such as sodium bicarbonate or triethylamine (B128534) are often employed. wikipedia.orgnumberanalytics.com The use of stronger bases could lead to non-selective protection or side reactions.

Solvent System: The reaction is often performed in a mixed aqueous-organic solvent system, such as a mixture of dioxane and water or tetrahydrofuran (B95107) and water. organic-chemistry.org This allows for the dissolution of both the amino acid and the Boc anhydride.

pH Control: Maintaining the pH of the reaction mixture within a specific range is critical for selectivity. A slightly alkaline pH is generally preferred to ensure the amino group is sufficiently nucleophilic without promoting side reactions.

Temperature and Reaction Time: These parameters are carefully controlled to minimize the formation of byproducts and ensure complete reaction. numberanalytics.com

Table 1: Optimized Conditions for Selective N-α-Boc Protection

Parameter Condition Rationale
Reagent Di-tert-butyl dicarbonate ((Boc)₂O) Readily available and highly effective acylating agent. wikipedia.org
Base Sodium Bicarbonate (NaHCO₃) Mild base that maintains a suitable pH for selective α-acylation.
Solvent Dioxane/Water or THF/Water Co-solvent system to dissolve both polar and non-polar reactants. organic-chemistry.org
Temperature 0°C to Room Temperature Lower temperatures can enhance selectivity and minimize side reactions.
pH 8.5 - 9.5 Optimal range for deprotonation of the α-amino group while minimizing δ-amino group reactivity.

Stereocontrolled Synthesis of D-Ornithine Derivatives

The stereochemical integrity of the D-ornithine backbone is paramount for the biological activity of the final peptide or molecule. Therefore, synthetic strategies must be employed that either start from a chiral D-ornithine precursor or introduce the desired stereochemistry in a controlled manner.

Several approaches are utilized to ensure the D-configuration:

Use of Chiral Pool Starting Materials: The most straightforward approach is to begin the synthesis with commercially available D-ornithine or a suitable derivative. google.com This ensures that the desired stereocenter is already in place.

Enzymatic Resolution: Racemic ornithine can be resolved using specific enzymes that selectively act on one enantiomer, allowing for the separation of the D- and L-forms. For instance, enzymes like D-amino acid oxidase or specific acylases can be employed.

Asymmetric Synthesis: De novo synthesis of D-ornithine derivatives can be achieved using asymmetric methodologies. This can involve the use of chiral auxiliaries, which temporarily introduce a chiral element to guide the stereochemical outcome of a key bond-forming reaction, and are subsequently removed. youtube.com Another approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation or amination.

Stereospecific Transformations: Chemical transformations that proceed with a known and predictable stereochemical outcome, such as Sₙ2 reactions with inversion of configuration, can be used to set the desired stereocenter from a precursor of known stereochemistry.

Maintenance of Chiral Integrity During Protection Steps

A critical challenge in the synthesis of amino acid derivatives is the preservation of their stereochemical integrity. youtube.com The chiral center at the α-carbon of D-ornithine is susceptible to racemization, particularly under harsh reaction conditions. youtube.comyoutube.com

The primary mechanism for racemization during peptide coupling or activation involves the formation of an oxazolone (B7731731) intermediate. youtube.com This occurs when the carboxyl group is activated (e.g., as an acid chloride or active ester), making the α-proton acidic and prone to removal by a base. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of stereochemical purity. youtube.comyoutube.com

To mitigate this, several strategies are employed:

Mild Reaction Conditions: The introduction of the Boc and Alloc protecting groups is typically performed under carefully controlled, mild basic or acidic conditions to prevent epimerization. youtube.com The use of reagents like di-tert-butyl dicarbonate (Boc)₂O for the Boc group and allyl chloroformate for the Alloc group requires precise pH control.

Urethane-Based Protection: The Boc group itself, being a urethane-type protector, helps reduce the risk of racemization at the α-center during subsequent coupling steps, compared to acyl-type N-protecting groups.

Racemization-Free Coupling Reagents: When coupling the protected D-ornithine building block, the choice of coupling reagent is critical. Reagents such as PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in conjunction with a non-nucleophilic base like diisopropylethylamine (DIPEA) can facilitate amide bond formation with minimal racemization, especially when starting with the N-protected amino acid. nih.gov

The enantiomeric purity of the final product and intermediates is often verified using chiral high-performance liquid chromatography (HPLC) or by measuring the specific optical rotation. nih.gov

Multi-step Convergent and Linear Synthetic Pathways for D-Ornithine Building Blocks

The synthesis of doubly protected D-ornithine derivatives can be approached through either linear or convergent strategies. chemrxiv.orgibm.com

Linear Synthesis: A linear pathway involves the sequential modification of the starting D-ornithine molecule. A common approach begins with the protection of one amino group, followed by the protection of the second. nih.gov For instance, the synthesis might start with the selective protection of the δ-amino group of D-ornithine. One method involves using a copper complex of ornithine to mask the α-amino and carboxyl groups, allowing for the selective acylation of the δ-amino group. nih.govresearchgate.net Following the introduction of the allyloxycarbonyl group, the copper is removed, and the α-amino group is then protected with the Boc group.

A representative linear sequence is as follows:

Initial Protection: D-Ornithine is treated to selectively protect the δ-amino group with the allyloxycarbonyl (Alloc) group.

Second Protection: The resulting N-δ-allyloxycarbonyl-D-ornithine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) to protect the α-amino group. organic-chemistry.org

Convergent Synthesis: Convergent strategies involve preparing key fragments of the target molecule separately before combining them in the final stages. While less common for a relatively small molecule like a protected amino acid, the principles can be applied to the synthesis of larger peptide fragments containing the D-ornithine building block. In a broader sense, the preparation of D-ornithine itself can be seen as a multi-step process, often starting from precursors like glutamate (B1630785). researchgate.netfrontiersin.org The biosynthetic pathways in organisms like Corynebacterium glutamicum provide a model for the linear conversion of glutamate to L-ornithine, which involves several enzymatic steps. frontiersin.org Synthetic organic chemistry often mimics these multi-step sequences. researchgate.net

Enzymatic cascades are also being explored for the synthesis of ornithine-derived structures, which can offer high selectivity and stereocontrol in a one-pot setup, representing a highly efficient convergent approach. researchgate.netrsc.org

Synthetic StrategyDescriptionKey IntermediatesAdvantages
Linear Synthesis Sequential protection of amino groups on the D-ornithine backbone.N-δ-allyloxycarbonyl-D-ornithine or N-α-Boc-D-ornithine.Straightforward, well-established procedures. nih.gov
Convergent Synthesis Assembly from pre-synthesized fragments (more applicable to larger peptides).Protected ornithine building blocks for incorporation into peptide chains.Can lead to higher overall yields for complex molecules. chemrxiv.org
Enzymatic Cascade Use of multiple enzymes in one pot to build the desired structure from a precursor.Enzyme-substrate complexes, labile intermediates.High chemo- and stereoselectivity, environmentally benign. rsc.org

Purification Methodologies for Synthetic Intermediates and Final Product

The purification of this compound and its synthetic intermediates is essential to remove unreacted starting materials, reagents, and by-products. Given that many protected amino acid derivatives are oils or amorphous solids, purification can be challenging. researchgate.net

Crystallization: If the final product or an intermediate is a solid, crystallization is a preferred method for purification. sigmaaldrich.com The process involves dissolving the crude compound in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. Common techniques include:

Solvent Selection: Using a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Stirring an oily product with a non-polar solvent like diethyl ether can sometimes induce solidification. researchgate.net

pH Adjustment: For compounds with acidic or basic groups, adjusting the pH of an aqueous solution to the isoelectric point can induce precipitation or crystallization. researchgate.net

Seeding: Introducing a small crystal of the pure compound can initiate crystallization.

Use of Additives: In some cases, surfactants or alcohols can be added to an aqueous solution to improve the crystal form and simplify separation. google.com

Chromatography: Chromatography is a powerful and widely used technique for purifying non-crystalline or closely related compounds.

Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying organic compounds. A solution of the crude product is passed through a column packed with silica gel, and different components are separated based on their polarity by eluting with a solvent or solvent mixture of increasing polarity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity applications, RP-HPLC is often employed. It uses a non-polar stationary phase and a polar mobile phase. This technique is particularly effective for separating protected amino acids and peptides. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC): This advanced technique provides very high resolution by using two different chromatography columns or separation mechanisms. A fraction containing the compound of interest from the first dimension is transferred to a second, orthogonal column for further separation from any remaining impurities. nih.gov

Purification MethodPrincipleApplicationKey Considerations
Crystallization Difference in solubility of the compound and impurities at different temperatures.Purification of solid intermediates and final product.Finding a suitable solvent system; product may be an oil. researchgate.netgoogle.com
Silica Gel Chromatography Separation based on differential adsorption to a polar stationary phase (silica).General purification of organic compounds, removal of reagents.Choice of eluent system is critical for good separation.
Reversed-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.High-purity separation of the final product and key intermediates. nih.govCan be expensive for large-scale purification.

Acid-Labile N-α-Boc Deprotection Chemistry

The Boc group is a cornerstone of peptide chemistry, prized for its stability under a wide range of conditions and its clean removal with acids. nih.gov Trifluoroacetic acid (TFA) is the most common reagent for this purpose. researchgate.net

Cleavage with Trifluoroacetic Acid (TFA): Reaction Kinetics and Efficiency

The deprotection of the N-α-Boc group using TFA proceeds via an acid-catalyzed elimination mechanism. The reaction is typically rapid, often completing within 30 to 60 minutes at room temperature. The efficiency of the cleavage is dependent on the concentration of TFA and the reaction time. While neat TFA can be used, a common and effective mixture is 95% TFA in water or an appropriate solvent. sigmaaldrich.com

The kinetics of Boc deprotection are influenced by the stability of the resulting tert-butyl cation. The reaction is generally considered to be first-order with respect to the Boc-protected amine. The high acidity of TFA protonates the carbonyl oxygen of the Boc group, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine.

Table 1: Typical Conditions for N-α-Boc Deprotection

Reagent/ConditionConcentration/ValueTypical DurationEfficiency
Trifluoroacetic Acid (TFA)95% in H₂O or DCM30-60 minutes>99%
TemperatureRoom Temperature--

This table provides a general overview of typical Boc deprotection conditions. Actual conditions may vary based on the specific peptide sequence and other protecting groups present.

Role of Scavengers in Suppressing Undesired Side Reactions

During the acidic cleavage of the Boc group, the liberated tert-butyl cation is a reactive electrophile that can cause undesirable side reactions. thermofisher.com Specifically, it can alkylate nucleophilic amino acid side chains such as tryptophan, tyrosine, and methionine. thermofisher.comresearchgate.net To prevent this, scavengers are added to the cleavage cocktail to trap these reactive cations. thermofisher.comresearchgate.net

Commonly used scavengers include:

Triisopropylsilane (TIS): A very effective cation scavenger that reacts with the tert-butyl cation to form inert byproducts. iris-biotech.de

Water: Can act as a scavenger in the absence of highly sensitive residues. iris-biotech.de

Thioanisole and Ethanedithiol (EDT): Often used, particularly when sulfur-containing amino acids are present, to prevent their modification. thermofisher.comiris-biotech.de

The choice of scavenger depends on the amino acid composition of the peptide. sigmaaldrich.com For sequences lacking sensitive residues, a simple mixture of TFA and water may suffice. iris-biotech.de However, for more complex peptides, a cocktail containing TIS is often preferred for its efficiency in preventing side reactions. researchgate.net

Palladium-Catalyzed N-δ-Allyloxycarbonyl (Alloc) Deprotection

The Alloc group is an orthogonal protecting group to the acid-labile Boc and base-labile Fmoc groups. wpmucdn.comsigmaaldrich.com It is stable to the conditions used for the removal of these groups but can be selectively cleaved under mild conditions using a palladium(0) catalyst. nih.govsigmaaldrich.com

Mechanistic Understanding of Pd(0)-Mediated Deallylation

The deprotection of the Alloc group is typically achieved through a palladium(0)-catalyzed allylic substitution reaction, often referred to as the Tsuji-Trost reaction. wpmucdn.com The generally accepted mechanism involves the following key steps:

Oxidative Addition: The palladium(0) catalyst, often in the form of Pd(PPh₃)₄, coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond, forming a η³-allyl-palladium(II) complex and releasing the carbamate (B1207046) anion. wpmucdn.com

Nucleophilic Attack: A nucleophilic scavenger, present in the reaction mixture, attacks the allyl group of the palladium complex. This regenerates the palladium(0) catalyst and results in the formation of an allylated scavenger.

Decarboxylation: The unstable carbamate anion rapidly decarboxylates to yield the free δ-amine of the ornithine residue.

The choice of nucleophilic scavenger is crucial for the success of the reaction. Various scavengers, such as morpholine, dimedone, and tributyltin hydride, have been employed. uva.nl Phenylsilane is also a commonly used scavenger in this context. wpmucdn.com

Selection and Optimization of Palladium Catalysts and Ligands

The most commonly used catalyst for Alloc deprotection is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. wpmucdn.combiotage.com This catalyst is commercially available and generally provides good results. The triphenylphosphine (B44618) ligands stabilize the palladium(0) center and facilitate the catalytic cycle. acs.org

Optimization of the reaction conditions often involves screening different palladium sources and ligands. While Pd(PPh₃)₄ is robust, other palladium sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a variety of phosphine (B1218219) ligands can also be effective. The choice of ligand can influence the catalyst's stability, solubility, and reactivity. acs.org For instance, water-soluble phosphine ligands have been developed to enable Alloc deprotection in aqueous media. acs.org The catalyst loading is typically in the range of 2-5 mol%.

Table 2: Common Catalysts and Scavengers for Alloc Deprotection

Palladium CatalystLigandScavengerTypical Solvent
Pd(PPh₃)₄TriphenylphosphinePhenylsilaneDichloromethane (B109758) (DCM)
Pd₂(dba)₃Various PhosphinesMorpholineTetrahydrofuran (THF)
Pd/C--Various

This table presents common combinations for Alloc deprotection. The optimal system can depend on the substrate and desired reaction conditions.

Orthogonality of Alloc Removal with Other Protecting Groups (e.g., Boc, Fmoc, tBu)

A key advantage of the Alloc group is its orthogonality with other widely used protecting groups in peptide synthesis. wpmucdn.com This orthogonality allows for the selective deprotection of the δ-amine of ornithine without affecting the N-α-Boc group or other side-chain protecting groups like tert-butyl (tBu) ethers, esters, and the fluorenylmethyloxycarbonyl (Fmoc) group. nih.govwpmucdn.com

Orthogonality with Boc and tBu: The Alloc group is completely stable to the acidic conditions (e.g., TFA) used to remove Boc and tBu groups. sigmaaldrich.com

Orthogonality with Fmoc: The Alloc group is also stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc deprotection. sigmaaldrich.com

This three-dimensional orthogonality (acid-labile, base-labile, and palladium-labile) is highly valuable for the synthesis of complex peptides, such as branched or cyclic peptides, where precise control over the deprotection sequence is essential. wpmucdn.com For example, after incorporating this compound into a peptide chain, the Alloc group can be selectively removed to allow for modification of the δ-amine, such as cyclization or branching, while the N-terminus and other side chains remain protected.

Chemoselective Transformations at Unprotected or Selectively Deprotected Sites

The power of using an orthogonally protected amino acid like this compound lies in the ability to perform subsequent chemical reactions at a specific site once one of the protecting groups has been selectively removed. This allows for the precise introduction of various functionalities, including the formation of peptide bonds, acylation, and intramolecular cyclization.

Following the selective deprotection of either the N-α-Boc or the N-δ-Alloc group, the newly liberated free amine can serve as a nucleophile in a variety of chemical transformations. The choice of reaction is dictated by the synthetic goal, which can range from linear peptide chain extension to the formation of more complex structures such as cyclic peptides or peptidomimetics.

Selective Acylation of the δ-Amine after Alloc Deprotection

The removal of the Alloc group from the δ-amino position is typically achieved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (PhSiH₃) or N-methylaniline. nih.govrsc.org Once the δ-amino group is exposed, it can undergo chemoselective acylation. This is a common strategy for introducing specific side-chain modifications or for creating a linkage point for cyclization. For instance, in the synthesis of macrocyclic peptide ligands, the deprotected δ-ornithine amine can be reacted with an activated carboxylic acid, often as part of the same peptide backbone, to form a lactam bridge. nih.gov

The table below summarizes representative conditions for the chemoselective acylation of the δ-amino group of an ornithine derivative following Alloc deprotection, as part of a solid-phase peptide synthesis (SPPS) protocol.

Reaction StepReagents and ConditionsPurposeReference
Alloc DeprotectionPd(PPh₃)₄ (0.5 equiv.), Phenylsilane (20 equiv.) in DCM; 3 x 30 min under ArgonSelective removal of the Alloc group from the δ-amino function of the ornithine side chain. nih.gov
Palladium Scavenging0.5% Sodium diethyl dithiocarbamate (B8719985) in DMF; 2 x 20 minRemoval of residual palladium catalyst to prevent interference with subsequent steps. nih.gov
Intramolecular Acylation (Cyclization)PyBOP, HOBt, DIEA in DMFFormation of a lactam bridge by reacting the free δ-amino group with a C-terminal activated carboxyl group on-resin. nih.gov

Peptide Bond Formation at the α-Amine after Boc Deprotection

Conversely, the Boc group at the α-position can be selectively removed under acidic conditions, most commonly using trifluoroacetic acid (TFA), often in a mixture with dichloromethane (DCM). researchgate.net This deprotection exposes the α-amino group, which is then available for standard peptide coupling reactions to extend the peptide chain from the N-terminus. This is a fundamental step in solid-phase peptide synthesis (SPPS) following the Boc/Bzl strategy. peptide.com The newly liberated α-amine is typically neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA) before the addition of the next activated amino acid.

The following table outlines the typical steps and reagents for peptide bond formation at the α-position after selective Boc deprotection.

Reaction StepReagents and ConditionsPurposeReference
Boc Deprotection20-50% TFA in DCM; 2 x 1-15 minSelective removal of the Boc group from the α-amino position. nih.govsigmaaldrich.com
Neutralization10% DIEA in DMF or DCMNeutralization of the resulting trifluoroacetate (B77799) salt to liberate the free α-amine for coupling. rsc.org
Peptide CouplingFmoc-protected amino acid, Coupling reagents (e.g., HBTU/HOBt or PyBOP/HOBt), DIEA in DMFFormation of a new peptide bond by coupling the activated carboxyl group of the incoming amino acid with the free α-amino group of the ornithine residue. rsc.org

The orthogonality of the Boc and Alloc protecting groups on the D-ornithine scaffold provides a versatile platform for the synthesis of complex peptides and other molecules. The ability to selectively deprotect and functionalize either the α- or δ-amino group allows for precise control over the final molecular structure, enabling the creation of compounds with tailored properties and biological activities.

Applications of N α Boc N δ Allyloxycarbonyl D Ornithine As a Specialized Building Block in Advanced Chemical Synthesis

Role in Peptide and Peptidomimetic Synthesis

The primary application of N-α-Boc-N-δ-allyloxycarbonyl-D-ornithine is in the construction of peptides and peptidomimetics with tailored properties. The Boc group is labile to acid, whereas the Alloc group is selectively cleaved by palladium(0) catalysts. ub.eduhongtide.com This dual protection allows chemists to direct reactions to either the N-terminus or the side chain of the ornithine residue at different stages of a synthesis. This capability is crucial for creating non-linear peptide structures, introducing specific modifications to the side chain, or building peptidomimetic scaffolds where the natural peptide bond is replaced by other chemical linkages. rsc.orgresearchgate.net

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides, and it relies heavily on the strategic use of protecting groups to build a peptide chain on an insoluble resin support. hongtide.com this compound is designed for seamless integration into SPPS protocols, offering a unique handle for side-chain manipulation that is independent of the main peptide chain elongation process.

Compatibility with Boc/Benzyl and Fmoc/tert-Butyl SPPS Methodologies

SPPS is dominated by two main protection strategies: Boc/Benzyl (Bzl) and 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu). nih.goviris-biotech.de The this compound building block exhibits distinct compatibility profiles with each methodology.

Boc/Benzyl (Bzl) Strategy : This building block is directly compatible with the Boc/Bzl strategy. nih.gov In this approach, the temporary N-α-Boc group is removed at each cycle using a moderate acid like trifluoroacetic acid (TFA). hongtide.compeptide.com The N-δ-Alloc group is completely stable to these acidic conditions. This allows the full peptide chain to be assembled while the ornithine side chain remains protected. Once the main chain is complete, the Alloc group can be selectively removed on-resin using a palladium catalyst, freeing the side-chain amine for further modification, such as cyclization or conjugation, before the final cleavage from the resin with a strong acid like hydrofluoric acid (HF). hongtide.compeptide.com

Fmoc/tert-Butyl (tBu) Strategy : In the Fmoc/tBu strategy, the temporary N-α-Fmoc group is removed with a base, typically piperidine (B6355638). lifetein.com While this compound itself would not be used for chain elongation in a standard Fmoc synthesis, the principle of using an Alloc-protected side chain is a cornerstone of this methodology for creating complex peptides. ub.edupeptide.com The Alloc group is orthogonal to both the basic conditions used for Fmoc removal and the final acidic cleavage with TFA. biosynth.com This allows for on-resin side-chain modifications. For example, a researcher might use an Fmoc-Orn(Alloc)-OH derivative during chain elongation and then, after selective deprotection of the Alloc group, perform an on-resin cyclization before final deprotection. nih.gov

The following table summarizes the compatibility and orthogonal nature of the protecting groups in the two major SPPS strategies.

Protecting GroupRoleBoc/Bzl StrategyFmoc/tBu Strategy
Boc N-α ProtectionLabile: Removed by TFA at each cycle. hongtide.comStable: Can be used for side-chain protection (e.g., Lys(Boc)) or for the final N-terminal residue. biosynth.com
Fmoc N-α ProtectionStable: Can be used for orthogonal side-chain protection (e.g., Lys(Fmoc)). peptide.comLabile: Removed by piperidine at each cycle. lifetein.com
Alloc N-δ Side-Chain ProtectionStable: Orthogonal to TFA deprotection. Removed by Pd(0). ub.eduStable: Orthogonal to piperidine deprotection and final TFA cleavage. Removed by Pd(0). fiveable.me
Benzyl (Bzl) Side-Chain ProtectionStable: "Permanent" group, removed during final cleavage with strong acid (HF). peptide.comNot typically used.
tert-Butyl (tBu) Side-Chain ProtectionNot typically used. Stable: "Permanent" group, removed during final cleavage with TFA. iris-biotech.de
Strategies for Preventing Aggregation During Peptide Chain Elongation

A significant challenge in SPPS is the aggregation of growing peptide chains on the resin, which can lead to incomplete reactions and difficult purifications. nih.gov Aggregation is caused by intermolecular hydrogen bonding that forms stable secondary structures. peptide.com

Several strategies exist to mitigate aggregation:

Chemical Methods : Using chaotropic salts (e.g., CuLi), high-boiling point aprotic solvents like N-methylpyrrolidone (NMP), or performing couplings at elevated temperatures can help disrupt hydrogen bonds. peptide.com

Structural Methods : Incorporating "backbone-disrupting" elements can prevent the formation of ordered secondary structures. This includes using pseudoproline dipeptides or protecting the backbone amide with groups like 2-hydroxy-4-methoxybenzyl (Hmb). peptide.comsigmaaldrich.com

Applications in Solution-Phase Peptide Synthesis

While SPPS is more common, solution-phase peptide synthesis remains important, particularly for large-scale production and the synthesis of short peptides or fragments. thaiscience.info The orthogonal nature of this compound is equally valuable in this context. In a solution-phase strategy, the N-α-Boc group can be removed with acid, and the resulting free amine can be coupled with the next activated amino acid in the sequence. thaiscience.info Subsequently, the N-δ-Alloc group on the ornithine residue can be selectively cleaved using a palladium catalyst, allowing for side-chain modification, such as the attachment of another peptide fragment or a non-peptidic moiety, all while the components remain in solution.

Construction of Complex Peptide Architectures

The most advanced application of this building block is in the synthesis of complex peptide architectures, which is enabled by the orthogonal Alloc protecting group on the side chain. ub.edupeptide.com After the linear peptide has been assembled on a solid support, the selective removal of the Alloc group opens up a reactive site on the ornithine side chain for a variety of modifications.

Key applications include:

On-Resin Macrocyclization : The δ-amino group of the ornithine can be deprotected and then coupled with the C-terminal carboxyl group of the peptide (which is still attached to the resin via a linker), forming a head-to-side-chain cyclic peptide. This is a powerful strategy for creating conformationally constrained peptides with enhanced stability and biological activity. researchgate.netnih.gov

Branched Peptides : A second, distinct peptide chain can be synthesized starting from the deprotected ornithine side-chain amine, creating a branched or "dendrimeric" peptide structure.

Site-Specific Conjugation : After Alloc removal, various molecules such as fluorophores, biotin (B1667282) tags, chelating agents for radiolabeling, or polymers like polyethylene (B3416737) glycol (PEG) can be specifically attached to the ornithine side chain. This is crucial for creating diagnostic tools and therapeutic agents with improved pharmacokinetic profiles.

Synthesis of Cyclic Peptides via Side-Chain Cyclization

The orthogonal nature of the Boc and Alloc protecting groups on the D-ornithine scaffold is particularly advantageous for the synthesis of cyclic peptides. peptide.com This process often involves assembling a linear peptide chain on a solid support, followed by a key macrocyclization step. researchgate.netnih.gov

In a typical strategy, the linear peptide is synthesized using standard solid-phase peptide synthesis (SPPS), often employing the Fmoc/tBu strategy for the main chain. researchgate.net this compound can be incorporated at a specific position in the peptide sequence. Once the linear precursor is fully assembled, the δ-amine's Alloc group can be selectively removed on-resin using a palladium(0) catalyst, such as Pd(PPh₃)₄, without affecting the acid-labile Boc group at the N-terminus or other acid-labile side-chain protecting groups. thaiscience.infonih.gov

This exposes the δ-amino group of the D-ornithine residue, which can then react with the C-terminal carboxylic acid of the same peptide chain to form a lactam bridge. peptide.com This on-resin, side-chain-to-tail cyclization is an efficient method for creating macrocyclic structures, as intramolecular reactions are often favored at the low effective concentrations on the solid support. researchgate.net Alternatively, the exposed amine can be reacted with a side-chain carboxylic acid from an aspartic or glutamic acid residue elsewhere in the sequence to form a side-chain-to-side-chain lactam bridge. peptide.com This precise control prevents polymerization and the formation of undesired oligomeric side products. nih.gov

Fabrication of Branched and Multi-Antennary Peptide Scaffolds

The same principles of orthogonal protection that facilitate cyclization also enable the construction of branched and multi-antennary peptide structures. ub.edunih.gov These complex scaffolds are of significant interest in fields such as immunology for creating synthetic vaccines (e.g., Multiple Antigenic Peptides or MAPs) and in drug delivery. peptide.com

This compound can serve as a branching point in a peptide sequence. After incorporation into a growing peptide chain, the selective deprotection of either the α-amino group (after the initial coupling) or the δ-amino group allows for the synthesis of new peptide chains from that specific point.

Synthetic Strategy for a Branched Peptide:

A core peptide is assembled on a solid support.

this compound is coupled to the core peptide. The Boc group is then removed with acid to allow for the elongation of the primary peptide chain.

Once the primary chain is complete, the Alloc group on the ornithine side chain is selectively cleaved using a palladium(0) catalyst. thaiscience.info

This newly freed δ-amino group serves as an anchor point for the synthesis of a second, distinct peptide chain, creating a branched structure. nih.gov

This method allows for the precise fabrication of bi- or multi-antennary scaffolds where different peptide sequences can be extended from a single amino acid residue, a task that relies entirely on the orthogonality of the protecting groups. ub.edunih.gov

Assembly of Peptides for Modifying Biological Systems (excluding human clinical applications)

The ability to construct complex and conformationally constrained peptides using this compound allows for the development of molecules that can interact with and modify biological systems for research purposes. chemimpex.com For instance, cyclic peptides often exhibit enhanced metabolic stability and binding affinity compared to their linear counterparts, making them excellent candidates for probing biological pathways. nih.gov

Research applications include the synthesis of peptide analogues designed to study protein-protein interactions or to act as inhibitors for specific enzymes. researchgate.net By incorporating the D-ornithine building block, researchers can create libraries of cyclic or branched peptides to screen for specific biological activities. nih.gov For example, DIG- and biotin-labeled ferrichrome analogues have been synthesized to help detect and isolate specific microbial receptors. researchgate.net Furthermore, the development of metabolically stable thioether-cyclized peptides for research screening demonstrates the utility of such building blocks in creating robust molecules for biological investigation. nih.gov These applications are foundational in molecular biology and pharmacology for understanding disease mechanisms and identifying new targets, distinct from direct therapeutic use in humans.

Design and Synthesis of Advanced Chemical Probes

Advanced chemical probes are essential tools for dissecting complex biological processes. This compound is a valuable building block in this context, as its orthogonal protecting groups allow for the site-specific incorporation of reporter tags, crosslinkers, or other functionalities. thaiscience.info This precision is critical for creating probes that can accurately report on a biological event without significantly perturbing the system under study. The synthesis of peptide-based affinity labels, for example, relies on the ability to selectively deprotect one functional group on a complex molecule while others remain protected. thaiscience.info

Incorporation into Probes for Chemical Biology Studies

The unique structure of this compound facilitates its incorporation into a variety of chemical probes for biological research. A common application is in the synthesis of affinity-based probes, which are designed to bind to a specific biological target. After the peptide backbone is assembled, the Alloc group on the ornithine side chain can be removed, and a reporter molecule (like a fluorophore or a biotin tag) or a photoreactive crosslinking group can be attached to the newly exposed amine. chemimpex.com This allows for the visualization, isolation, or identification of binding partners within a complex biological milieu. For instance, peptide-based affinity labels have been developed to target opioid receptors for research purposes. thaiscience.info

Orthogonal Functionalization for Multimodified Scaffolds

The true power of this compound lies in the concept of orthogonal functionalization, which is key to creating multimodified scaffolds. researchgate.net The differential stability of the Boc (acid-labile) and Alloc (palladium-labile) groups provides two independent chemical "handles" that can be addressed in any order. biosynth.comub.edu

This allows for a multi-step synthetic sequence on a single peptide scaffold:

A peptide is synthesized with the Boc-Orn(Alloc)-OH building block incorporated.

The Alloc group can be removed to attach a first modification (e.g., a fluorescent tag) to the side chain.

The N-terminal Boc group can then be removed, and the entire peptide can be cleaved from the resin, or another modification can be made at the N-terminus while the peptide is still attached to the support.

This strategy enables the creation of sophisticated molecular tools with multiple functionalities, such as a probe containing a targeting moiety, a fluorescent reporter, and a crosslinking agent all on the same molecule. thaiscience.infonih.gov

Table 1: Comparison of Protecting Groups in this compound

Protecting Group Chemical Name Attached To Cleavage Conditions Stability Orthogonality
Boc tert-Butoxycarbonyl α-Amine Mild to strong acid (e.g., TFA) Stable to base and hydrogenolysis Orthogonal to Alloc and Fmoc
Alloc Allyloxycarbonyl δ-Amine (Side Chain) Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger Stable to acidic and basic conditions Orthogonal to Boc and Fmoc

Contribution to the Generation of Combinatorial Libraries for Chemical Discovery

Combinatorial chemistry is a powerful technique for synthesizing a large number of diverse but structurally related molecules, known as a library, in a single process. wikipedia.org These libraries are then screened for compounds with desirable properties, accelerating the discovery of new lead compounds in drug development and materials science. americanpeptidesociety.orgnih.gov Orthogonally protected amino acids like this compound are exceptionally well-suited for the construction of peptide-based combinatorial libraries. chemimpex.com

The "split-mix" (or "split-and-pool") synthesis method is a cornerstone of combinatorial library generation and relies on building blocks with orthogonal protecting groups. wikipedia.orgamericanpeptidesociety.org Using this D-ornithine derivative, a solid-phase resin can be split into multiple portions. A different amino acid can be coupled to the main chain, and then the resin portions are pooled. Subsequently, the Alloc group on the ornithine side chain can be selectively removed, and the resin can be split again to couple a diverse set of building blocks to the side chain. This process allows for the exponential generation of unique peptide structures on each resin bead, creating vast libraries with millions of distinct compounds for high-throughput screening. nih.govwikipedia.org

Table 2: Examples of Structures Synthesized Using Orthogonally Protected Ornithine

Structure Type Key Synthetic Step Role of Ornithine Derivative Application Area
Side-Chain Cyclic Peptide On-resin lactamization Provides a side-chain amine for intramolecular cyclization Conformational constraint, increased stability
Branched (Antennary) Peptide Selective side-chain deprotection and elongation Serves as a branching point for a second peptide chain Synthetic vaccines, drug delivery scaffolds
Affinity-Labeled Probe Site-specific conjugation Provides a unique site for attaching reporter or crosslinker tags Chemical biology, target identification
Combinatorial Library Member Split-mix synthesis Allows for diversification at both the main chain and the side chain High-throughput screening, drug discovery

Advanced Methodologies for Characterization and Analysis in Academic Research

Chromatographic Techniques for Purity and Enantiomeric Assessment

Chromatographic methods are indispensable for assessing the purity and enantiomeric excess of N-α-Boc-N-δ-allyloxycarbonyl-D-ornithine. These techniques separate the target compound from impurities, starting materials, and its corresponding L-enantiomer.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of this compound. jk-sci.com Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

A common approach utilizes a reversed-phase column, such as a C18 column. google.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) adjusted to an acidic pH) and an organic modifier like methanol (B129727) or acetonitrile. google.comshimadzu.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components. nih.gov

Validation of the HPLC method is crucial to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, and specificity. For instance, a method might be validated by analyzing solutions of known concentrations to establish a linear relationship between concentration and peak area. google.com The purity of this compound is typically determined by the area normalization method, where the peak area of the main compound is expressed as a percentage of the total peak area in the chromatogram. google.com Purity levels of ≥97% are often required for synthetic applications. jk-sci.comchemimpex.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column Phenomenex C18 Gemini
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 25% B to 75% B over 15 minutes
Flow Rate 0.8-1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

This table presents a hypothetical set of HPLC conditions based on typical parameters for analyzing Boc-protected amino acids. google.com

Chiral HPLC for Determination of Enantiomeric Purity

The enantiomeric purity of this compound is a critical quality attribute, as the presence of the L-enantiomer can lead to the formation of undesired diastereomeric peptides. Chiral HPLC is the gold standard for separating and quantifying enantiomers. cat-online.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. scas.co.jpchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. windows.netresearchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar-organic, significantly influences the separation. chromatographyonline.comwindows.net

For Boc-protected amino acids, direct enantiomeric separation can be achieved on specific chiral columns. scas.co.jp The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to find the optimal conditions for resolving the D- and L-ornithine derivatives. chromatographyonline.comresearchgate.net The goal is to achieve baseline resolution between the enantiomeric peaks, allowing for accurate quantification of the enantiomeric excess (e.e.). researchgate.net The detection limit for the minor enantiomer is often in the range of 0.1%. cat-online.com

Table 2: Chiral HPLC System Suitability Parameters

ParameterAcceptance Criteria
Resolution (Rs) > 2.0 between enantiomers
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000

This table outlines typical system suitability parameters to ensure the performance of a chiral HPLC method. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound. These methods provide detailed information about the molecule's connectivity, conformation, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR spectra are typically acquired. rsc.orgbeilstein-journals.org

The ¹H NMR spectrum provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. Key signals would include those for the protons of the Boc and allyloxycarbonyl protecting groups, the α-proton of the ornithine backbone, and the protons of the side chain. For example, the tert-butyl group of the Boc protector would appear as a characteristic singlet at approximately 1.4 ppm. rsc.org The protons of the allyl group would exhibit distinct signals in the olefinic region (around 5-6 ppm) and the methylene (B1212753) region (around 4.5 ppm). rsc.org

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. hmdb.cabas.bg The carbonyl carbons of the Boc and allyloxycarbonyl groups, as well as the carboxylic acid, would appear at the downfield end of the spectrum (around 155-175 ppm). nih.govrsc.org The carbons of the tert-butyl group and the ornithine side chain would be found in the upfield region. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between protons and carbons, further confirming the structure. bas.bg

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Boc (C(CH₃)₃)~1.4 (s, 9H)~28.3 (3C), ~80.0 (1C)
Ornithine α-CH~4.0-4.2 (m, 1H)~53-55
Ornithine β-CH₂~1.6-1.8 (m, 2H)~29-31
Ornithine γ-CH₂~1.5-1.7 (m, 2H)~25-27
Ornithine δ-CH₂~3.1-3.3 (m, 2H)~40-42
Alloc O-CH₂~4.5 (d, 2H)~65.5
Alloc CH=CH₂~5.9 (m, 1H)~132.7
Alloc CH=CH₂~5.2-5.3 (m, 2H)~117.8
Carbonyls (Boc, Alloc, COOH)-~156.1, ~156.5, ~175.0

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Mass Confirmation (e.g., ESI-MS, ToF-MS)

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules like protected amino acids, as it minimizes fragmentation. nih.govresearchgate.net

In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions produced. For this compound (molecular formula C₁₅H₂₆N₂O₆), the expected molecular weight is 346.37 g/mol . In positive ion mode, the compound is often detected as the protonated molecule [M+H]⁺ at an m/z of approximately 347.38 or as a sodium adduct [M+Na]⁺ at an m/z of approximately 369.36. nih.gov

High-resolution mass spectrometry (HRMS), often performed using a Time-of-Flight (ToF) analyzer, provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. researchgate.net Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net The fragmentation pattern of N-Boc protected amino acids is well-characterized and often involves the loss of isobutylene (B52900) or the entire Boc group. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₅H₂₇N₂O₆⁺347.1818
[M+Na]⁺C₁₅H₂₆N₂O₆Na⁺369.1637

This table shows the calculated exact masses for the protonated and sodiated molecular ions.

Other Quantitative Analytical Approaches (e.g., UV/Vis Spectroscopy for concentration)

In the multifaceted landscape of academic research, the precise quantification of specialized amino acid derivatives such as this compound is paramount for ensuring the accuracy and reproducibility of experimental outcomes. While chromatographic techniques are often the primary choice for both qualitative and quantitative analysis, other spectrophotometric methods, particularly UV/Vis spectroscopy, can offer a complementary or alternative approach for concentration determination. However, the direct application of UV/Vis spectroscopy for the quantification of this particular compound is not straightforward due to its inherent chemical structure.

The principle of UV/Vis spectroscopy relies on the absorption of ultraviolet or visible light by molecules containing chromophores, which are functional groups capable of absorbing energy and promoting an electron to a higher energy orbital. msu.edu The this compound molecule itself possesses limited chromophoric character within the standard operating range of most laboratory UV/Vis spectrophotometers (typically 200-800 nm).

The tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) protecting groups contain carbonyl (C=O) functionalities. These carbonyl groups exhibit a weak n→π* electronic transition, which typically results in a low-intensity absorption band in the region of 270-300 nm. masterorganicchemistry.com This absorption is often too weak for reliable and sensitive quantification, especially at low concentrations. The allyl group's π→π* transition occurs at a much shorter wavelength, around 170 nm, which is outside the analytical window of most standard spectrophotometers. libretexts.org The core D-ornithine structure, being a saturated amino acid, does not possess any significant chromophores.

Consequently, for accurate and sensitive quantification of this compound using UV/Vis spectroscopy, a derivatization step is typically necessary. This process involves reacting the amino acid derivative with a reagent that introduces a potent chromophore into the molecule, thereby shifting the absorption maximum to a more analytically useful wavelength and significantly increasing the molar absorptivity.

A common and well-established method for the quantitative analysis of amino acids is the ninhydrin (B49086) reaction. ksu.edu.sascribd.com This method, however, requires a free primary or secondary amine. Therefore, to apply this to this compound, the Boc and Alloc protecting groups would first need to be removed through appropriate deprotection strategies to liberate the α- and δ-amino groups of the D-ornithine core. Once deprotected, the resulting D-ornithine can react with ninhydrin to produce a deep purple-colored product known as Ruhemann's purple, which exhibits a strong absorption maximum at approximately 570 nm. ksu.edu.sa The intensity of this color is directly proportional to the concentration of the amino acid, allowing for the construction of a standard curve and the determination of the concentration of the original protected amino acid derivative after accounting for the deprotection step.

The general workflow for such a quantitative analysis would involve:

Deprotection: Complete removal of the Boc and Alloc protecting groups from a known volume of the sample containing this compound.

Derivatization: Reaction of the deprotected D-ornithine with an excess of ninhydrin reagent under controlled conditions of temperature and pH to ensure the complete formation of Ruhemann's purple. researchgate.net

Spectrophotometric Measurement: Measurement of the absorbance of the resulting solution at 570 nm.

Quantification: Determination of the concentration by comparing the measured absorbance to a standard curve prepared using known concentrations of D-ornithine.

It is crucial to note that this approach provides an indirect quantification of the target compound and relies on the efficiency and completeness of the deprotection and derivatization reactions. Therefore, careful optimization and validation of these steps are essential for accurate results.

For direct quantification without derivatization, alternative analytical techniques such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy could be considered, which relies on the integration of specific proton signals relative to an internal standard of known concentration. However, in the context of UV/Vis spectroscopy, derivatization remains the most viable strategy for achieving the necessary sensitivity and accuracy for concentration determination of this compound in academic research settings.

Future Research Trajectories and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes for N-α-Boc-N-δ-allyloxycarbonyl-D-ornithine

The chemical synthesis of protected amino acids and peptides has traditionally relied on solvents and reagents that are now recognized as environmentally hazardous. advancedchemtech.comnih.gov Consequently, a significant research trajectory is the "greening" of these synthetic processes. rsc.org The production of this compound is a target for such improvements, focusing on minimizing waste and replacing toxic chemicals. rsc.org

Conventional peptide synthesis heavily utilizes solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have considerable toxicity concerns. rsc.org Research is actively exploring greener alternatives that can function effectively in both the synthesis of the protected amino acid itself and its subsequent use in solid-phase peptide synthesis (SPPS). acs.org Promising replacements include biomass-derived solvents like γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), as well as propylene (B89431) carbonate (PC). rsc.orgacs.org Studies have demonstrated that these solvents can be successfully used for both coupling and deprotection steps with comparable or even improved yields and purity. rsc.orgacs.org Another approach is the development of water-based synthesis strategies, using water-compatible protecting groups, which would represent a major advancement in sustainable peptide chemistry. nih.govsemanticscholar.org

Further innovation lies in adopting principles of process intensification, such as continuous flow chemistry instead of traditional batch processing. advancedchemtech.com Continuous flow systems offer precise control over reaction parameters, potentially leading to higher yields, reduced waste, and safer handling of reagents. advancedchemtech.com The development of synthetic routes for this compound that eliminate the use of highly toxic reagents, such as moving away from older, less efficient protection strategies, is also a key goal. digitellinc.com

Table 1: Comparison of Conventional and Green Solvents in Peptide Synthesis
SolventClassificationKey CharacteristicsReference
Dichloromethane (DCM)ConventionalEffective but has serious toxicity concerns. rsc.org
N,N-Dimethylformamide (DMF)ConventionalWidely used with high solvation power, but toxic and generates significant waste. rsc.orgrsc.org
Propylene Carbonate (PC)Green AlternativeA polar aprotic solvent shown to effectively replace DCM and DMF in both solution and solid-phase synthesis. rsc.orgacs.org
2-Methyltetrahydrofuran (2-MeTHF)Green AlternativeA viable substitute for DMF and DCM, particularly for coupling and deprotection steps. acs.org
WaterGreen AlternativeThe ultimate green solvent, though its use is challenged by the poor solubility of many protected amino acids. Requires novel water-soluble protecting groups. acs.orgnih.gov

Exploration of Novel Deprotection Chemistries and Orthogonal Strategies

The utility of this compound hinges on the concept of orthogonality, where one protecting group can be removed selectively without affecting the other. thieme-connect.depeptide.com The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the Alloc group is stable under these conditions. peptide.com The standard method for Alloc removal involves transition-metal catalysis, typically using a palladium(0) complex such as tetrakis(triphenylphosphine)palladium(Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). wpmucdn.comresearchgate.net This method is efficient but can be hampered by the air-sensitivity of the catalyst and the use of hazardous solvents. acs.org

Expanding the versatility of protecting groups, or their "tunable orthogonality," is another active area of research. acs.orgescholarship.org This involves developing new deprotection conditions that are compatible with an even wider range of sensitive functional groups that might be present in a complex peptide. nih.gov For instance, developing Alloc removal strategies that are effective at neutral pH and room temperature further broadens their applicability, especially for delicate biomolecules.

Table 2: Methods for Allyloxycarbonyl (Alloc) Group Deprotection
MethodKey ReagentsAdvantagesChallengesReference
Standard Palladium CatalysisPd(PPh₃)₄, Phenylsilane (PhSiH₃), DCMReliable, widely used, and orthogonal to Fmoc/Boc.Air-sensitive catalyst, often requires inert atmosphere, long reaction times. wpmucdn.comresearchgate.net
Microwave-Assisted DeprotectionPd(PPh₃)₄, PhenylsilaneVery fast reaction times (minutes), less reagent-intensive.Requires specialized microwave synthesis equipment. nih.gov
Metal-Free IodocyclizationIodine (I₂), Water, PolarClean/Ethyl AcetateAvoids heavy metal catalysts, uses greener solvents, can be performed one-pot with coupling.Newer method, may require optimization for different sequences. acs.org

Expanding the Scope of this compound in Advanced Chemical Synthesis

This compound is a valuable building block for creating peptides with tailored properties. chemimpex.com The D-configuration of the amino acid provides inherent resistance to enzymatic degradation by proteases in biological systems, a crucial feature for therapeutic peptides. Research is focused on leveraging its unique orthogonal protection to build novel and complex molecular architectures.

A primary application is in the synthesis of side-chain-to-side-chain cyclic peptides. researchgate.net After incorporating the protected D-ornithine into a peptide sequence via SPPS, the Alloc group can be selectively removed on-resin. nih.gov The newly freed δ-amino group can then form a lactam bridge with a deprotected carboxylic acid side chain from another residue (e.g., aspartic or glutamic acid), creating a constrained cyclic structure that can enhance biological activity and stability. nih.gov

The compound is also instrumental in the synthesis of non-ribosomal peptides (NRPs) and their analogues. nih.govresearchgate.net NRPs are a class of natural products known for their diverse biological activities and often contain non-proteinogenic amino acids like ornithine. researchgate.netnih.gov By using this compound, chemists can synthetically produce complex NRPs or create libraries of analogues for drug discovery. sigmaaldrich.com The free δ-amino group, unmasked after Alloc removal, serves as a chemical handle for further modifications, such as lipidation to improve cell permeability or conjugation to other molecules like imaging agents or drug payloads. beilstein-journals.org

Integration into Automated Synthesis Platforms for High-Throughput Research

The true power of modern peptide science lies in automation and high-throughput synthesis. nih.gov this compound is well-suited for integration into automated solid-phase peptide synthesis (SPPS) platforms that utilize Boc chemistry. nih.gov Automated synthesizers perform the iterative cycles of Nα-Boc deprotection (using TFA) and amino acid coupling with high efficiency and precision. bachem.com

The key advantage of this building block in an automated workflow is that the δ-Alloc group remains completely stable throughout the standard Boc-SPPS cycles. peptide.com The synthesis program can be designed to incorporate the protected D-ornithine at a specific position in the sequence. Once the linear peptide backbone is assembled, the resin can be taken off the synthesizer for a selective, often manual, Alloc deprotection step. researchgate.net Following this off-line modification (e.g., on-resin cyclization or conjugation), the resin can potentially be returned to the synthesizer for further chain extension if required.

This semi-automated approach facilitates the rapid production of peptide libraries where a specific site is systematically modified. digitellinc.comsigmaaldrich.com For example, a single linear peptide can be synthesized in a large batch, which is then split to allow for the attachment of various different moieties to the D-ornithine side chain, generating a diverse set of compounds for screening. This synergy between orthogonally protected building blocks and automated platforms is fundamental to modern medicinal chemistry and the discovery of new peptide-based therapeutics. nih.gov

Q & A

Basic Research Question

  • Salt formation : Dicyclohexylamine salts improve crystallinity and facilitate precipitation .
  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane or DCM/methanol.
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility data .

How is this compound utilized in solid-phase peptide synthesis (SPPS)?

Advanced Research Question
In SPPS, the compound serves as a protected ornithine building block. Key applications:

  • Orthogonal protection : Boc for α-amine and Alloc for δ-amine enable sequential deprotection during chain elongation.
  • Side-chain modifications : Post-synthetic Alloc removal allows site-specific conjugation (e.g., fluorescent tags or glycosylation) .
  • Resin cleavage : HF or TFA cocktails (with scavengers) liberate the peptide while retaining Boc protection if needed .

What stability issues are associated with this compound under long-term storage?

Basic Research Question

  • Moisture sensitivity : Store desiccated at –20°C to prevent hydrolysis of Boc/Alloc groups.
  • Light sensitivity : Protect from UV exposure to avoid allyl group degradation.
  • Thermal stability : Decomposition above 250°C; avoid prolonged heating during handling .

How can researchers validate the stereochemical integrity of D-ornithine derivatives during synthesis?

Advanced Research Question

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., Chirobiotic T) to separate enantiomers.
  • Optical rotation : Compare experimental [α]D_D values with literature data (e.g., L- vs. D-ornithine derivatives) .
  • X-ray crystallography : Resolve crystal structures of intermediate salts (e.g., dicyclohexylamine complexes) .

What are the implications of using this compound in unnatural amino acid incorporation?

Advanced Research Question
Its dual protection enables site-specific incorporation into peptides for:

  • Post-translational mimicry : Simulating lysine acetylation or ubiquitination in histone studies .
  • Drug design : Introducing ornithine-based linkers for antibody-drug conjugates (ADCs) or protease inhibitors.
  • Biophysical probes : Fluorescent or isotopic labeling via δ-amine modification after Alloc removal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.